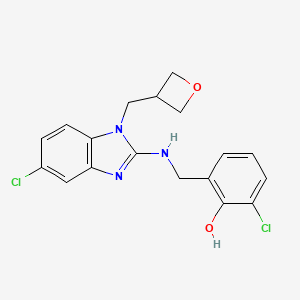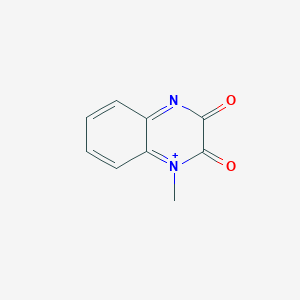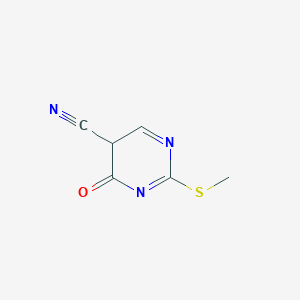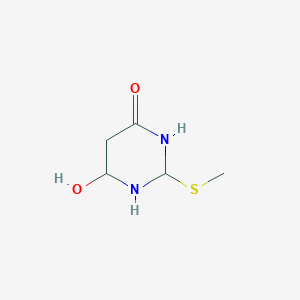
4(3H)-Pyrimidinone, 6-hydroxy-2-(methylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(3H)-Pyrimidinone, 6-hydroxy-2-(methylthio)- is a heterocyclic organic compound that belongs to the pyrimidinone family This compound is characterized by a pyrimidine ring with a hydroxyl group at the 6th position and a methylthio group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Pyrimidinone, 6-hydroxy-2-(methylthio)- can be achieved through several methods. One common approach involves the reaction of acetamidine hydrochloride with diethyl malonate in the presence of methoxide in methanol or ethoxide in ethanol . This reaction leads to the formation of the pyrimidinone ring with the desired substituents.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4(3H)-Pyrimidinone, 6-hydroxy-2-(methylthio)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydropyrimidinones.
Substitution: The methylthio group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
4(3H)-Pyrimidinone, 6-hydroxy-2-(methylthio)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4(3H)-Pyrimidinone, 6-hydroxy-2-(methylthio)- involves its interaction with specific molecular targets and pathways. The hydroxyl and methylthio groups play crucial roles in its reactivity and binding affinity. The compound may exert its effects by modulating enzyme activity, interacting with nucleic acids, or disrupting cellular processes .
Comparison with Similar Compounds
Similar Compounds
6-Hydroxy-2-methylpyrimidin-4(3H)-one: Similar structure but lacks the methylthio group.
4-Hydroxy-2-quinolones: Different ring structure but similar functional groups.
2,4-Dihydroxyquinoline: Contains hydroxyl groups but different ring system.
Uniqueness
4(3H)-Pyrimidinone, 6-hydroxy-2-(methylthio)- is unique due to the presence of both hydroxyl and methylthio groups on the pyrimidinone ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C5H10N2O2S |
|---|---|
Molecular Weight |
162.21 g/mol |
IUPAC Name |
6-hydroxy-2-methylsulfanyl-1,3-diazinan-4-one |
InChI |
InChI=1S/C5H10N2O2S/c1-10-5-6-3(8)2-4(9)7-5/h3,5-6,8H,2H2,1H3,(H,7,9) |
InChI Key |
QJERMNSISXVXNH-UHFFFAOYSA-N |
Canonical SMILES |
CSC1NC(CC(=O)N1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



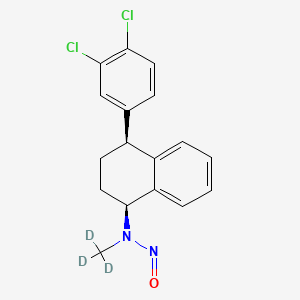
![2-[[5-Hydroxy-6-methyl-2-[(4-phenylphenyl)methyl]pyrimidine-4-carbonyl]amino]acetic acid](/img/structure/B12364218.png)

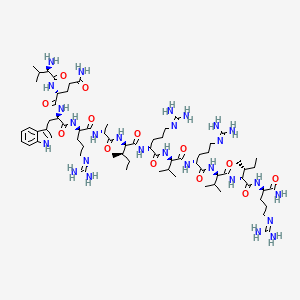
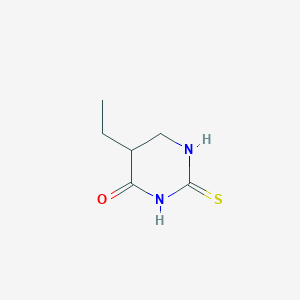
![5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12364232.png)
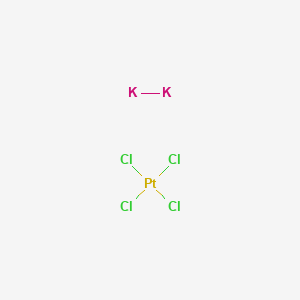
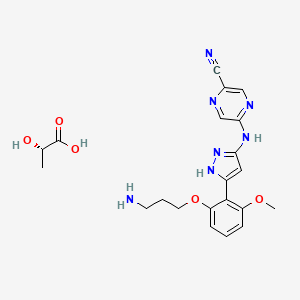
![4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-N-[2-({[(thiophen-2-yl)methyl]carbamoyl}amino)ethyl]benzamide](/img/structure/B12364260.png)
![(2S)-4-acetyl-2-[(2S)-(1,2,3,4-13C4)butan-2-yl]-3-hydroxy-(2,3,4,5-13C4)1,2-dihydropyrrol-5-one](/img/structure/B12364266.png)
